molecular formula C12H10N2O3 B2779363 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde CAS No. 866042-88-8

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde

Cat. No. B2779363
CAS RN: 866042-88-8
M. Wt: 230.223
InChI Key: DCJABDQGKJKBRD-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde is a chemical compound with the molecular formula C12H10N2O3 . It has a molecular weight of 230.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 230.22 . The InChI code for the compound is 1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3 .

Scientific Research Applications

  • Polymer Composite Materials : The Wittig reaction was utilized to synthesize poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) with a phosphonium moiety at the chain end. These polymers were then incorporated into silica to create homogeneous composite materials characterized by UV−vis and emission spectra, indicating potential applications in materials science (Kubo et al., 2005).

  • Synthetic Chemistry : Research demonstrated the utility of 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three-carbon synthon for the regiospecific synthesis of various heterocycles with aldehyde functionality. This work showcases the importance of similar compounds in synthesizing complex heterocyclic structures (Mahata et al., 2003).

  • Biological Applications : Novel compounds containing Lawsone synthesized using halo-reagents were shown to have antioxidant and antitumor activities, highlighting the potential therapeutic applications of such chemical structures (Hassanien et al., 2022).

  • Antimicrobial and Antioxidant Activities : A study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds revealed their potential as antimicrobials and antioxidants. The synthetic approaches and biological activities explored in this research indicate the versatility of similar compounds in developing new therapeutic agents (Rangaswamy et al., 2017).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-methoxy-4-pyrazin-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-11-6-9(8-15)2-3-10(11)17-12-7-13-4-5-14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJABDQGKJKBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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